Cas no 1339477-10-9 (8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one)
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Chemical and Physical Properties
Names and Identifiers
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- 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
- ZB0477
- SB32905
- 8-oxa-1,4-diazaspiro[5.5]undecan-5-one
-
- MDL: MFCD19670625
- Inchi: 1S/C8H14N2O2/c11-7-8(10-4-3-9-7)2-1-5-12-6-8/h10H,1-6H2,(H,9,11)
- InChI Key: XKROONATNAPQLW-UHFFFAOYSA-N
- SMILES: O1CCCC2(C(NCCN2)=O)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 196
- XLogP3: -0.9
- Topological Polar Surface Area: 50.4
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0505-1g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 96% | 1g |
25424.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0505-5g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 96% | 5g |
84634.63CNY | 2021-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619480-1g |
8-Oxa-1,4-diazaspiro[5.5]Undecan-5-one |
1339477-10-9 | 98% | 1g |
¥31456.00 | 2024-08-09 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0505-1g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 96% | 1g |
¥26214.33 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0505-5g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 96% | 5g |
¥87264.52 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0505-500mg |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 96% | 500mg |
¥0.0 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1292547-1g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 95% | 1g |
$3445 | 2023-05-18 | |
| eNovation Chemicals LLC | Y1292547-5g |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one |
1339477-10-9 | 95% | 5g |
$11475 | 2023-05-18 |
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Suppliers
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Professional Introduction to Compound with CAS No. 1339477-10-9 and Product Name: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, identified by its CAS number 1339477-10-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure, characterized by a unique oxygen-containing heterocycle linked to an azacycloalkane framework, has garnered attention due to its potential applications in drug design and molecular recognition. The compound's intricate architecture suggests a high degree of versatility, making it a promising candidate for further exploration in synthetic chemistry and bioactivity studies.
The molecular structure of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one consists of a spirocyclic core, where two rings are connected at a single atom. Specifically, the compound features an oxacycloalkane ring fused with an azacycloalkane moiety, creating a rigid framework that may influence its interactions with biological targets. This structural motif has been studied for its ability to mimic natural products and biological scaffolds, offering a scaffold for the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has increasingly focused on the discovery of spirocyclic compounds due to their unique chemical properties and biological activities. Spirocycles are known for their conformational rigidity, which can enhance binding affinity and selectivity in drug design. The presence of both oxygen and nitrogen atoms in 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological functions.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized similar spirocyclic structures in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents. The oxygen and nitrogen atoms in 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be modified through various chemical reactions, such as nucleophilic substitution or cyclization reactions, to introduce additional functional groups that enhance bioactivity.
Recent studies have highlighted the importance of spirocyclic compounds in medicinal chemistry due to their ability to exhibit multiple modes of action. For instance, some spirocycles have been found to interact with both enzymes and receptors, making them attractive candidates for multitarget drug discovery. The structural features of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one suggest that it may possess similar properties, potentially enabling it to modulate multiple biological pathways simultaneously.
The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one presents an intriguing challenge for organic chemists due to its complex architecture. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in creating the desired spirocyclic core with high enantiomeric purity.
In addition to its synthetic significance, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has shown promise in preliminary bioactivity assays. Early studies indicate that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human diseases. For example, modifications at the oxygen and nitrogen positions could lead to compounds with potent effects on metabolic enzymes or signaling pathways involved in inflammation and cancer.
The pharmaceutical industry is increasingly interested in developing drugs based on natural product-inspired scaffolds due to their proven biological activity and favorable pharmacokinetic profiles. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one shares structural similarities with some naturally occurring spirocycles that have demonstrated therapeutic efficacy. By leveraging these natural templates, researchers aim to develop new drugs with improved efficacy and reduced side effects.
The potential applications of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one extend beyond drug development into other areas of chemical biology. Its unique structure makes it an excellent candidate for use as a chiral ligand or catalyst in asymmetric synthesis, where it could help produce enantiomerically pure compounds essential for pharmaceuticals and fine chemicals.
As research continues to uncover new biological targets and therapeutic strategies, compounds like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one will play an increasingly important role in medicinal chemistry. Their versatile structures offer opportunities for innovation across multiple disciplines, from synthetic chemistry to drug discovery and molecular biology.
In conclusion,8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS No. 1339477-10-9) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents with enhanced bioactivity and selectivity.
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